N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 313515-90-1
VCID: VC6596511
InChI: InChI=1S/C17H18N2O5/c1-3-23-14-8-9-15(16(10-14)19(21)22)18-17(20)11-24-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H,18,20)
SMILES: CCOC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C)[N+](=O)[O-]
Molecular Formula: C17H18N2O5
Molecular Weight: 330.34

N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

CAS No.: 313515-90-1

Cat. No.: VC6596511

Molecular Formula: C17H18N2O5

Molecular Weight: 330.34

* For research use only. Not for human or veterinary use.

N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide - 313515-90-1

Specification

CAS No. 313515-90-1
Molecular Formula C17H18N2O5
Molecular Weight 330.34
IUPAC Name N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide
Standard InChI InChI=1S/C17H18N2O5/c1-3-23-14-8-9-15(16(10-14)19(21)22)18-17(20)11-24-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H,18,20)
Standard InChI Key MFPRJVZFJDMMMA-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-(4-Ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide belongs to the acetamide class of compounds, featuring a nitro-substituted phenyl ring and a phenoxyacetamide side chain. Based on structural analogs , its molecular formula is inferred as C₁₇H₁₈N₂O₅, with a molecular weight of 330.33 g/mol (Table 1).

Table 1: Comparative Molecular Descriptors of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
N-(4-Ethoxy-2-nitrophenyl)acetamide C₁₀H₁₂N₂O₄224.21885-81-4
N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide C₁₇H₁₈N₂O₅330.3358841-34-2
Target CompoundC₁₇H₁₈N₂O₅330.33Not Available

The nitro group at the 2-position and the ethoxy group at the 4-position on the phenyl ring create electronic asymmetry, influencing reactivity and intermolecular interactions . The 4-methylphenoxy moiety attached to the acetamide side chain introduces steric bulk and hydrophobic character .

Spectroscopic and Crystallographic Data

While crystallographic data for the target compound are unavailable, studies on N-(4-ethoxy-2,5-dinitrophenyl)acetamide reveal a planar aromatic core with nitro groups twisted out of the ring plane by 25.27° and 43.63°, forming intramolecular hydrogen bonds with the acetamide N–H group . Similar distortions are expected in the target compound due to steric clashes between the 4-methylphenoxy group and adjacent substituents. Infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogs show characteristic peaks:

  • N–H stretch: ~3250 cm⁻¹ (acetamide) .

  • C=O stretch: ~1680 cm⁻¹ .

  • NO₂ asymmetric stretch: ~1520 cm⁻¹ .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide likely involves a multi-step sequence:

  • Nitration: Introduction of the nitro group to 4-ethoxyphenylacetamide using nitric acid in sulfuric acid .

  • Etherification: Coupling of 4-methylphenol to bromoacetylated intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

  • Purification: Recrystallization from ethanol or chromatography to isolate the product .

Key Reaction

4-Ethoxy-2-nitroaniline+4-methylphenoxyacetyl chlorideEt₃NTarget Compound+HCl\text{4-Ethoxy-2-nitroaniline} + \text{4-methylphenoxyacetyl chloride} \xrightarrow{\text{Et₃N}} \text{Target Compound} + \text{HCl}

Industrial-Scale Production

Industrial methods optimize yield and purity through:

  • Continuous-Flow Reactors: To control exothermic nitration steps .

  • Green Solvents: Ethanol or water to reduce environmental impact .

  • Catalytic Systems: Acid catalysts (e.g., H₂SO₄) for efficient acetamide bond formation .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Stability studies on analogs indicate decomposition above 200°C, with the nitro group prone to reduction under acidic conditions .

Hydrogen Bonding and Crystal Packing

In analogs such as N-(4-ethoxy-2,5-dinitrophenyl)acetamide, the acetamide N–H forms bifurcated hydrogen bonds with nitro oxygen atoms, creating chains along the crystallographic direction . Similar packing motifs are anticipated, with additional weak C–H⋯O interactions involving the 4-methylphenoxy group .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator